molecular formula C15H11FN2O2 B2940763 2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 69076-73-9

2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B2940763
CAS No.: 69076-73-9
M. Wt: 270.263
InChI Key: ABKVYGLHDZFOJO-UHFFFAOYSA-N
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Description

2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, commonly known as 2-FPAM, is a small molecule used in scientific research. It is a derivative of isoindole-1,3(2H)-dione, a heterocyclic compound containing two nitrogen atoms in a five-membered ring. 2-FPAM has been widely studied due to its potential applications in the field of medicinal chemistry and drug discovery. In particular, it has been used as a starting material for the synthesis of various bioactive compounds, including antibiotics, analgesics, and anti-cancer drugs.

Scientific Research Applications

2-FPAM has been widely used in scientific research due to its ability to act as a starting material for the synthesis of various bioactive compounds. It has been used as a starting material for the synthesis of antibiotics, analgesics, and anti-cancer drugs. In addition, 2-FPAM has been used in the synthesis of various heterocyclic compounds, including quinolines, triazoles, and pyridines. Furthermore, it has been used in the synthesis of compounds with potential applications in the field of materials science.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological activities . The specific changes resulting from these interactions would depend on the nature of the target and the specific derivative .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways, with downstream effects that could include the modulation of immune response, inhibition of cell proliferation, and disruption of microbial metabolism.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular levels.

Advantages and Limitations for Lab Experiments

2-FPAM has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a variety of conditions. Furthermore, it is soluble in a variety of organic solvents, making it easy to work with. However, it is important to note that 2-FPAM is toxic and should be handled with caution.

Future Directions

In the future, 2-FPAM could be used in the development of new drugs and therapies for a variety of diseases. It could also be used in the synthesis of new materials with potential applications in the field of materials science. Additionally, it could be used in the development of new diagnostic tools, as well as in the development of new imaging techniques. Finally, it could be used in the development of new methods for the synthesis of bioactive compounds.

Synthesis Methods

2-FPAM can be synthesized using a number of different routes. One common method involves the reaction of 4-fluorophenylacetonitrile with isoindole-1,3(2H)-dione in the presence of an acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-FPAM. Other methods of synthesis include the reaction of isoindole-1,3(2H)-dione with 4-fluorophenylacetic acid, or the reaction of isoindole-1,3(2H)-dione with 4-fluorobenzaldehyde in the presence of a base.

Properties

IUPAC Name

2-[(4-fluoroanilino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c16-10-5-7-11(8-6-10)17-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKVYGLHDZFOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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